Tert-butyl 8-iodooctanoate
CAS No.:
Cat. No.: VC14225023
Molecular Formula: C12H23IO2
Molecular Weight: 326.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23IO2 |
|---|---|
| Molecular Weight | 326.21 g/mol |
| IUPAC Name | tert-butyl 8-iodooctanoate |
| Standard InChI | InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
| Standard InChI Key | QWCFTRJAAHAHPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCI |
Introduction
Structural and Molecular Characteristics
Tert-butyl 8-iodooctanoate (IUPAC name: tert-butyl 8-iodooctanoate) comprises a linear octanoic acid backbone substituted with an iodine atom at the eighth carbon, esterified with a tert-butyl group. Its molecular formula is C₁₂H₂₃IO₂, with a molecular weight of 326.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, I=126.9, O=16.00). The tert-butyl group ((CH₃)₃C−) imparts steric bulk, influencing the compound’s solubility and reactivity, while the iodine atom enhances electrophilicity, enabling participation in cross-coupling and substitution reactions .
Key Structural Features:
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Ester functionality: Enhances stability and modulates solubility in organic solvents.
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Iodine substituent: A versatile leaving group in nucleophilic substitutions.
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Long alkyl chain: Promotes hydrophobic interactions, relevant in biological systems.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 8-iodooctanoate parallels methods used for analogous iodinated esters. A two-step approach is commonly employed:
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Synthesis of 8-iodooctanoic acid:
Octanoic acid undergoes iodination at the terminal carbon via a Hell–Volhard–Zelinskii reaction, using iodine and red phosphorus . -
Esterification with tert-butanol:
8-Iodooctanoic acid reacts with tert-butanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions :
Industrial-scale production may utilize continuous-flow systems to optimize yield (typically >80%) and purity (>95%) .
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The iodine atom’s high polarizability facilitates Sₙ2 reactions with nucleophiles (e.g., amines, thiols, azides):
Common reagents:
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 8-iodooctanol, a precursor for surfactants .
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Oxidation: Strong oxidants (e.g., KMnO₄) convert the alkyl chain to a carboxylic acid, yielding 8-iodooctanoic acid.
Cross-Coupling Reactions
In palladium-catalyzed reactions (e.g., Suzuki–Miyaura), the iodine atom acts as a leaving group, enabling carbon–carbon bond formation:
Physical and Spectroscopic Properties
Spectroscopic Data:
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IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch), ~500 cm⁻¹ (C–I stretch) .
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.2–1.6 (m, 10H, CH₂), 2.30 (t, 2H, COOCH₂), 3.18 (t, 2H, CH₂I) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H301: Toxic if swallowed | Use personal protective equipment (PPE) |
| H315: Causes skin irritation | Avoid inhalation and contact |
| H319: Causes eye irritation | Store in a cool, ventilated area |
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